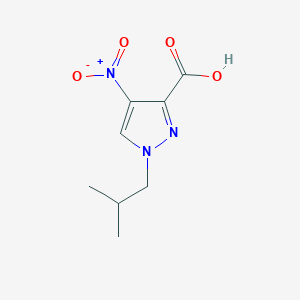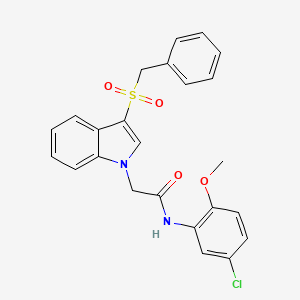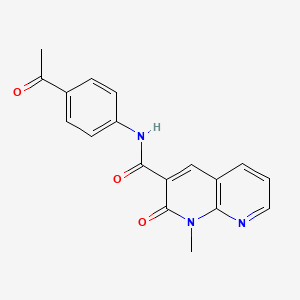
1-isobutyl-4-nitro-1H-pyrazole-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-isobutyl-4-nitro-1H-pyrazole-3-carboxylic acid (INPCA) is a synthetic compound that has been widely used in scientific research. It is a pyrazole derivative that has shown potential in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Mecanismo De Acción
1-isobutyl-4-nitro-1H-pyrazole-3-carboxylic acid has been shown to inhibit the activity of DHODH, which is an enzyme that is involved in the biosynthesis of pyrimidine nucleotides. This inhibition leads to a decrease in the production of pyrimidine nucleotides, which are essential for DNA and RNA synthesis. 1-isobutyl-4-nitro-1H-pyrazole-3-carboxylic acid has also been shown to inhibit the activation of the transcription factor NF-κB, which is involved in the regulation of inflammation.
Biochemical and Physiological Effects:
1-isobutyl-4-nitro-1H-pyrazole-3-carboxylic acid has been shown to have anti-inflammatory effects in various in vitro and in vivo models. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, 1-isobutyl-4-nitro-1H-pyrazole-3-carboxylic acid has been shown to have neuroprotective effects in models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-isobutyl-4-nitro-1H-pyrazole-3-carboxylic acid in lab experiments is its high purity, which allows for accurate and reproducible results. However, one limitation of using 1-isobutyl-4-nitro-1H-pyrazole-3-carboxylic acid is its low solubility in aqueous solutions, which can make it difficult to work with in some experiments.
Direcciones Futuras
There are several future directions for the study of 1-isobutyl-4-nitro-1H-pyrazole-3-carboxylic acid. One direction is to further investigate its potential as a DHODH inhibitor for the treatment of cancer. Another direction is to study its potential as a treatment for neurodegenerative disorders such as Alzheimer's disease. Additionally, further research is needed to understand the mechanism of action of 1-isobutyl-4-nitro-1H-pyrazole-3-carboxylic acid and to develop more efficient synthesis methods for the compound.
Métodos De Síntesis
The synthesis of 1-isobutyl-4-nitro-1H-pyrazole-3-carboxylic acid involves the reaction of 1-isobutyl-3-methyl-4-nitro-1H-pyrazole-5-carboxylic acid with isobutyl chloroformate in the presence of triethylamine. The reaction yields 1-isobutyl-4-nitro-1H-pyrazole-3-carboxylic acid as a yellow crystalline solid. The purity of the compound can be improved by recrystallization from ethanol.
Aplicaciones Científicas De Investigación
1-isobutyl-4-nitro-1H-pyrazole-3-carboxylic acid has been used in various scientific research studies. It has shown potential as an anti-inflammatory agent, a potential drug candidate for treating cancer, and as a potential inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH), which is involved in the biosynthesis of pyrimidine nucleotides. 1-isobutyl-4-nitro-1H-pyrazole-3-carboxylic acid has also been studied for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease.
Propiedades
IUPAC Name |
1-(2-methylpropyl)-4-nitropyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O4/c1-5(2)3-10-4-6(11(14)15)7(9-10)8(12)13/h4-5H,3H2,1-2H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWEZDWMPIMRZEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C=C(C(=N1)C(=O)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-({[3,3'-bithiophene]-5-yl}methyl)-2-bromobenzene-1-sulfonamide](/img/structure/B2899291.png)

![N-[4-(acetylamino)phenyl]-2-(6-chloro-1,1-dioxido-4-phenyl-2H-1,2,3-benzothiadiazin-2-yl)acetamide](/img/structure/B2899297.png)
![Ethyl-(5-p-tolyl-[1,3,4]thiadiazol-2-yl)-amine](/img/structure/B2899298.png)
![N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)pyrazine-2-carboxamide](/img/structure/B2899299.png)

![1'-Propyl-3,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B2899302.png)
![4-[(4-Methyl-1,3-thiazol-2-yl)methylamino]pyridine-2-carbonitrile](/img/structure/B2899303.png)

![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]naphthalene-1-carboxamide](/img/structure/B2899306.png)
![{Bicyclo[3.1.0]hexan-3-yl}methanamine](/img/structure/B2899307.png)
![2-[(2-chlorobenzyl)sulfanyl]-8,9,13b,14-tetrahydro-6H-[1,2,4]triazolo[5'',1'':2',3']pyrimido[4',5':4,5]pyrido[2,1-a]isoquinolin-6-one](/img/structure/B2899308.png)